molecular formula C9H17Br2N B1608188 5-Bromoperhydroisoquinoline hydrobromide CAS No. 90435-92-0

5-Bromoperhydroisoquinoline hydrobromide

Cat. No.: B1608188
CAS No.: 90435-92-0
M. Wt: 299.05 g/mol
InChI Key: MLRLQIPZDRVZMU-UHFFFAOYSA-N
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Description

5-Bromoperhydroisoquinoline hydrobromide is a chemical compound that belongs to the class of isoquinoline alkaloids. It is a white crystalline powder that is soluble in water and ethanol. This compound has been studied extensively due to its potential therapeutic and toxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoperhydroisoquinoline hydrobromide typically involves the bromination of perhydroisoquinoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the isoquinoline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Bromoperhydroisoquinoline hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the brominated compound back to its parent isoquinoline structure.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups replacing the bromine atom .

Scientific Research Applications

5-Bromoperhydroisoquinoline hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 5-Bromoperhydroisoquinoline hydrobromide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline hydrobromide
  • 4A-Bromoperhydroisoquinoline hydrobromide

Uniqueness

5-Bromoperhydroisoquinoline hydrobromide is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has shown promising results in various research applications, making it a valuable compound for further study .

Properties

IUPAC Name

5-bromo-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrN.BrH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h7-9,11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRLQIPZDRVZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2C(C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379804
Record name 5-bromoperhydroisoquinoline hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90435-92-0
Record name 5-bromoperhydroisoquinoline hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromoperhydroisoquinoline hydrobromide
Reactant of Route 2
5-Bromoperhydroisoquinoline hydrobromide
Reactant of Route 3
5-Bromoperhydroisoquinoline hydrobromide
Reactant of Route 4
5-Bromoperhydroisoquinoline hydrobromide
Reactant of Route 5
5-Bromoperhydroisoquinoline hydrobromide
Reactant of Route 6
5-Bromoperhydroisoquinoline hydrobromide

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